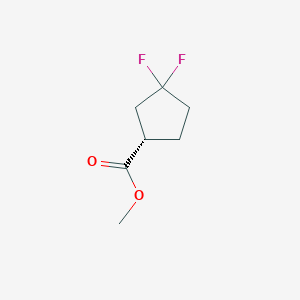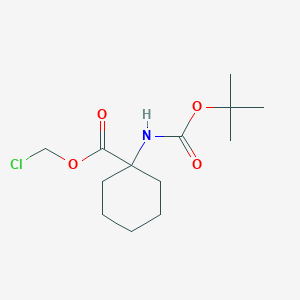
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
概要
説明
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a versatile chemical compound widely used in organic synthesis. It features a cyclohexane ring substituted with a chloromethyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylate ester. This compound is particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules due to its multifunctional nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the following steps:
Protection of the Amino Group: The amino group on cyclohexanecarboxylate is protected using tert-butoxycarbonyl (Boc) protection. This is achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Chloromethylation: The protected amino cyclohexanecarboxylate is then subjected to chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Reaction conditions typically involve mild bases and solvents like dichloromethane.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexanecarboxylates depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amino cyclohexanecarboxylate.
科学的研究の応用
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the preparation of biologically active molecules and peptides.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound finds applications in polymer chemistry and material science.
作用機序
The mechanism of action of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate primarily involves its reactivity as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino functionality during synthetic transformations, which can later be deprotected to reveal the free amino group for further reactions. The chloromethyl group allows for further functionalization through nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring instead of a cyclohexane ring.
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring, a chloromethyl group, and a tert-butoxycarbonyl-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-13(10(16)18-9-14)7-5-4-6-8-13/h4-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKNWCARBKHFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


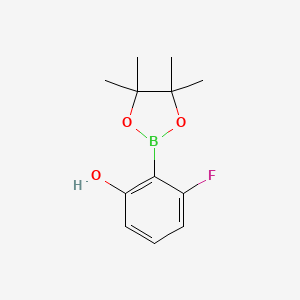
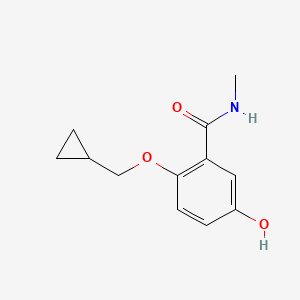
![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)
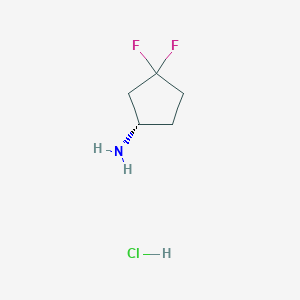
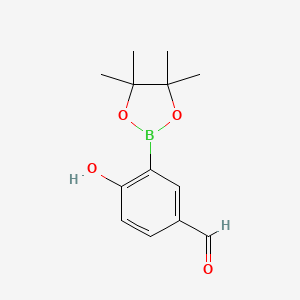
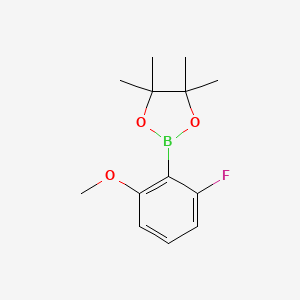

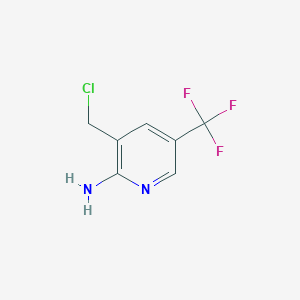
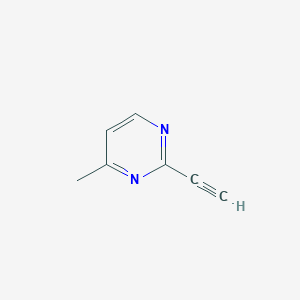
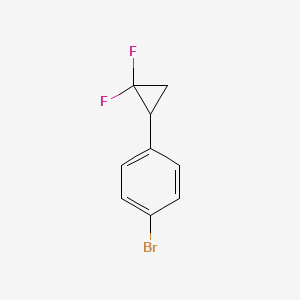
![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)
![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)
![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)
